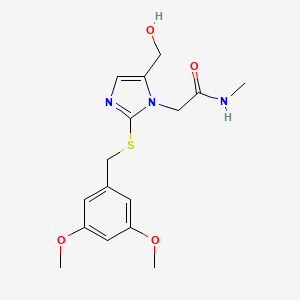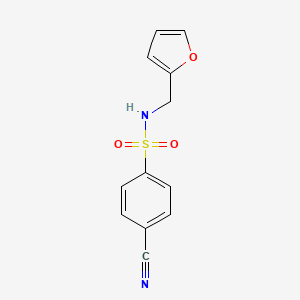
4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Descripción general
Descripción
4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with a molecular weight of 262.28 and a molecular formula of C12H10N2O3S . It is intended for research use only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a predicted melting point of 164.73°C and a predicted boiling point of approximately 457.3°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 , and the predicted refractive index is n20D 1.62 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including those related to 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide, have been extensively studied. For example, El-Gaby et al. (2018) described the preparation of sulfonamides through diazotization and subsequent reactions to form naphtho[1,2-b]furans and benzo[h]chromenes, showcasing the versatility of sulfonamide chemistry in creating heterocyclic compounds with potential biological activity (El-Gaby et al., 2018). Similarly, Rao et al. (2007) detailed a one-pot synthesis method leading to chromene and benzo[b]furan derivatives from a single oxo-ylide, indicating the efficiency of modern synthetic approaches in generating complex structures (Rao et al., 2007).
Biological Screening and Potential Applications
The biological screening of sulfonamide derivatives has been a significant area of interest, with studies investigating their antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, Sekhar et al. (2009) conducted genome-wide analysis and docking studies on diaryl furan sulfonamide analogs, demonstrating their potential as anti-inflammatory and antithrombotic agents by targeting enzymes like cyclooxygenase-2 and lipoxygenase (Sekhar et al., 2009). Furthermore, Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and assessed their cytotoxic activities against tumor cell lines, highlighting the anticancer potential of sulfonamide derivatives (Kucukoglu et al., 2016).
Materials Science Applications
In addition to medicinal chemistry, sulfonamides like this compound have applications in materials science. For example, Sappani and Karthikeyan (2014) explored the use of related sulfonamide compounds as corrosion inhibitors for mild steel in acidic media, demonstrating the compound's potential in protecting industrial materials (Sappani & Karthikeyan, 2014).
Safety and Hazards
The safety information for 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCZCNCAKWYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


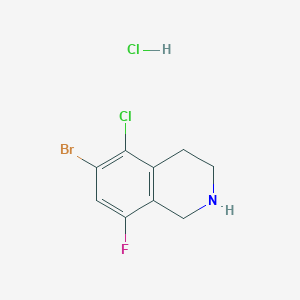
![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)

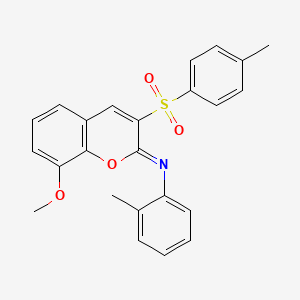
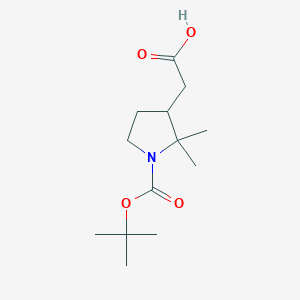
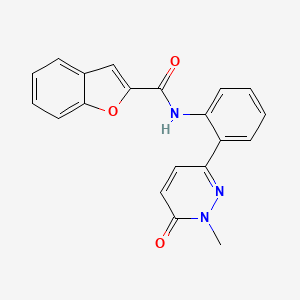
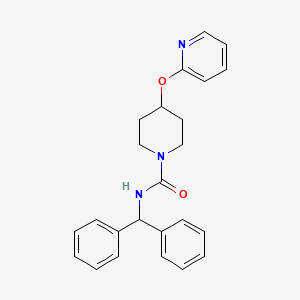
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)
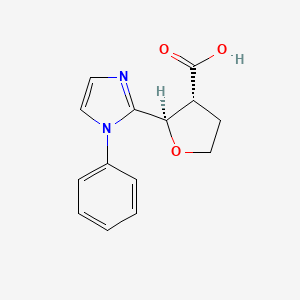
![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)
![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

